molecular formula C18H24N4O2S B2897842 N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034207-06-0

N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No. B2897842
CAS RN: 2034207-06-0
M. Wt: 360.48
InChI Key: QRLWEMLUOASBKM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[d]imidazole group, a pyrrolidine ring, a methylthio group, and an acetamide group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzo[d]imidazole group could be synthesized using methods highlighted in recent advances in the regiocontrolled synthesis of substituted imidazoles . The pyrrolidine ring could be formed through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. Techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD could be used to characterize the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the benzo[d]imidazole group might participate in nucleophilic substitution reactions, while the acetamide group could be involved in condensation reactions .

Scientific Research Applications

Acyl-CoA:Cholesterol O-Acyltransferase Inhibition

A related compound, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), exhibits significant selectivity for ACAT-1 over ACAT-2. This selectivity suggests its utility in treating diseases involving ACAT-1 overexpression, highlighting the therapeutic potential of such compounds in managing cholesterol-related conditions (Shibuya et al., 2018).

Insecticidal Activity

Research into novel heterocyclic compounds incorporating a thiadiazole moiety has been explored for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study underscores the broader applicability of such compounds in agricultural pest management, contributing to the development of new insecticides (Fadda et al., 2017).

Radiolabeled Probes for Peripheral Benzodiazepine Receptors

Compounds structurally related to imidazo[1,2-a]pyridines have been synthesized and evaluated as potential probes for the study of peripheral benzodiazepine receptors using Single Photon Emission Computed Tomography (SPECT). This research indicates the potential of these compounds in neuroimaging and the study of neurological disorders, demonstrating their significance in biomedical research (Katsifis et al., 2000).

Antimicrobial Activity

The synthesis and evaluation of novel sulphonamide derivatives have shown good antimicrobial activity, indicating the potential of such compounds in combating microbial infections. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Fahim & Ismael, 2019).

properties

IUPAC Name

N-[1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-13(23)20-16(8-10-25-2)18(24)21-9-7-14(11-21)22-12-19-15-5-3-4-6-17(15)22/h3-6,12,14,16H,7-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLWEMLUOASBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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